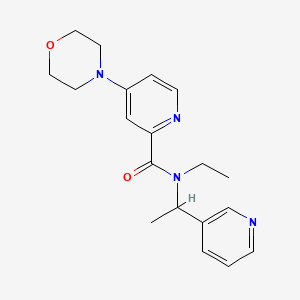
N-ethyl-4-morpholin-4-yl-N-(1-pyridin-3-ylethyl)pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-4-morpholin-4-yl-N-(1-pyridin-3-ylethyl)pyridine-2-carboxamide, also known as ETP-101, is a novel compound that has garnered attention in the scientific community due to its potential applications in research. ETP-101 is a selective inhibitor of the sigma-1 receptor, which is a protein that plays a role in various physiological and pathological processes.
Wissenschaftliche Forschungsanwendungen
N-ethyl-4-morpholin-4-yl-N-(1-pyridin-3-ylethyl)pyridine-2-carboxamide has been used in various scientific research applications, including studies on the sigma-1 receptor and its role in pain, neurodegenerative diseases, and cancer. N-ethyl-4-morpholin-4-yl-N-(1-pyridin-3-ylethyl)pyridine-2-carboxamide has also been used in studies on the mechanism of action of other compounds, such as opioids and cannabinoids. N-ethyl-4-morpholin-4-yl-N-(1-pyridin-3-ylethyl)pyridine-2-carboxamide is a valuable tool for investigating the sigma-1 receptor and its potential therapeutic applications.
Wirkmechanismus
N-ethyl-4-morpholin-4-yl-N-(1-pyridin-3-ylethyl)pyridine-2-carboxamide is a selective inhibitor of the sigma-1 receptor, which is a protein that is located in various tissues and organs, including the brain, heart, and liver. The sigma-1 receptor plays a role in various physiological and pathological processes, such as pain, inflammation, and neurodegeneration. N-ethyl-4-morpholin-4-yl-N-(1-pyridin-3-ylethyl)pyridine-2-carboxamide binds to the sigma-1 receptor and inhibits its activity, leading to downstream effects on cellular signaling pathways.
Biochemical and Physiological Effects
N-ethyl-4-morpholin-4-yl-N-(1-pyridin-3-ylethyl)pyridine-2-carboxamide has been shown to have various biochemical and physiological effects, including the modulation of pain, inflammation, and neuronal excitability. N-ethyl-4-morpholin-4-yl-N-(1-pyridin-3-ylethyl)pyridine-2-carboxamide has also been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, N-ethyl-4-morpholin-4-yl-N-(1-pyridin-3-ylethyl)pyridine-2-carboxamide has been shown to have anti-tumor effects in various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-ethyl-4-morpholin-4-yl-N-(1-pyridin-3-ylethyl)pyridine-2-carboxamide in lab experiments is its selectivity for the sigma-1 receptor, which allows for specific investigation of the receptor's function. N-ethyl-4-morpholin-4-yl-N-(1-pyridin-3-ylethyl)pyridine-2-carboxamide is also relatively easy to synthesize and purify, which makes it a cost-effective tool for research. One limitation of using N-ethyl-4-morpholin-4-yl-N-(1-pyridin-3-ylethyl)pyridine-2-carboxamide is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-ethyl-4-morpholin-4-yl-N-(1-pyridin-3-ylethyl)pyridine-2-carboxamide. One area of interest is the development of more potent and selective sigma-1 receptor inhibitors based on the structure of N-ethyl-4-morpholin-4-yl-N-(1-pyridin-3-ylethyl)pyridine-2-carboxamide. Another area of interest is the investigation of the sigma-1 receptor's role in various physiological and pathological processes, such as pain, inflammation, and cancer. Additionally, N-ethyl-4-morpholin-4-yl-N-(1-pyridin-3-ylethyl)pyridine-2-carboxamide could be used in combination with other compounds to investigate synergistic effects on cellular signaling pathways.
Synthesemethoden
The synthesis of N-ethyl-4-morpholin-4-yl-N-(1-pyridin-3-ylethyl)pyridine-2-carboxamide involves several steps, including the reaction of 2-bromo-4'-methoxyacetophenone with 3-pyridineethanol, followed by the reaction of the resulting compound with N-ethylmorpholine and 2-cyanopyridine. The final product is obtained through purification and crystallization processes. The synthesis method has been optimized to improve the yield and purity of N-ethyl-4-morpholin-4-yl-N-(1-pyridin-3-ylethyl)pyridine-2-carboxamide.
Eigenschaften
IUPAC Name |
N-ethyl-4-morpholin-4-yl-N-(1-pyridin-3-ylethyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-3-23(15(2)16-5-4-7-20-14-16)19(24)18-13-17(6-8-21-18)22-9-11-25-12-10-22/h4-8,13-15H,3,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCNUORXTDKKGNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C(C)C1=CN=CC=C1)C(=O)C2=NC=CC(=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-4-morpholin-4-yl-N-(1-pyridin-3-ylethyl)pyridine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[6-[(1-methyl-3,4-dihydro-2H-quinolin-4-yl)methylamino]pyrazin-2-yl]oxyethanol](/img/structure/B7633357.png)
![N-methyl-1-[[2-(pyridin-2-ylmethoxy)phenyl]methyl]piperidine-3-carboxamide](/img/structure/B7633372.png)
![1-[1-(1-Benzylpyrazol-4-yl)ethyl]-3-(2-methylprop-2-enyl)urea](/img/structure/B7633378.png)
![2-[6-[4-(4-Chloropyrazol-1-yl)piperidin-1-yl]pyrazin-2-yl]oxyethanol](/img/structure/B7633380.png)
![3-[[1-(2,5-Dimethylphenyl)-5-methylpyrazol-4-yl]amino]-1-methylpyrrolidin-2-one](/img/structure/B7633390.png)
![3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-[(5-methylthiophen-2-yl)methyl]morpholine](/img/structure/B7633394.png)
![2-[6-[4-(2,6-difluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]pyrazin-2-yl]oxyethanol](/img/structure/B7633400.png)
![2-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]-6-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B7633406.png)
![N-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7633411.png)
![N-[2-[(2-benzyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-yl)amino]ethyl]acetamide](/img/structure/B7633415.png)

![4-[[1-(6-Methyl-2-pyridin-4-ylpyrimidin-4-yl)pyrrolidin-2-yl]methyl]morpholine](/img/structure/B7633440.png)
![N-[cyclopropyl(1,3-thiazol-2-yl)methyl]-4-morpholin-4-ylpyridine-2-carboxamide](/img/structure/B7633456.png)
![6-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]pyridazine-3-carbonitrile](/img/structure/B7633464.png)